molecular formula C7H3Br2FO B1407820 2,3-Dibromo-4-fluorobenzaldehyde CAS No. 1806327-68-3

2,3-Dibromo-4-fluorobenzaldehyde

Cat. No.: B1407820
CAS No.: 1806327-68-3
M. Wt: 281.9 g/mol
InChI Key: KSUPOCPXYXSEAP-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C7H3Br2FO It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 3 are replaced by bromine atoms, and the hydrogen at position 4 is replaced by a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-4-fluorobenzaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the use of zinc bromide as a catalyst for the bromination reaction . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as Grignard reagents for the halogen exchange reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high yield and purity of the compound, often involving continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-fluorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehyde derivatives can be formed.

    Oxidation Products: 2,3-Dibromo-4-fluorobenzoic acid.

    Reduction Products: 2,3-Dibromo-4-fluorobenzyl alcohol.

Scientific Research Applications

2,3-Dibromo-4-fluorobenzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-3-fluorobenzaldehyde
  • 3,6-Dibromo-2-fluorobenzaldehyde
  • 4-Bromo-2,3-difluorobenzaldehyde

Uniqueness

2,3-Dibromo-4-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2,3-dibromo-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUPOCPXYXSEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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